

An In-depth Technical Guide to the Chemical Compound RSVA405

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Compound of Interest

Compound Name: RSVA405

Cat. No.: B10752497

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A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to **RSVA405**, a potent activator of AMP-activated protein kinase (AMPK). The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

RSVA405 is a synthetic small molecule that has been identified as a potent, orally active activator of AMPK.^{[1][2][3]} Its chemical properties are summarized in the table below.

| Property | Value |
|-------------------|---|
| IUPAC Name | 2-[[4-(Diethylamino)-2-hydroxyphenyl]methylene]hydrazide-4-pyridinecarboxylic acid[4] |
| Molecular Formula | C ₁₇ H ₂₀ N ₄ O ₂ [4][5] |
| Molecular Weight | 312.37 g/mol [1][4][5] |
| CAS Number | 140405-36-3[1] |
| SMILES String | <chem>CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O</chem> [6] |
| Appearance | Powder |
| Purity | ≥98%[4] |
| Solubility | Soluble to 50 mM in DMSO and to 5 mM in ethanol[4] |
| Storage | Store at -20°C[4] |

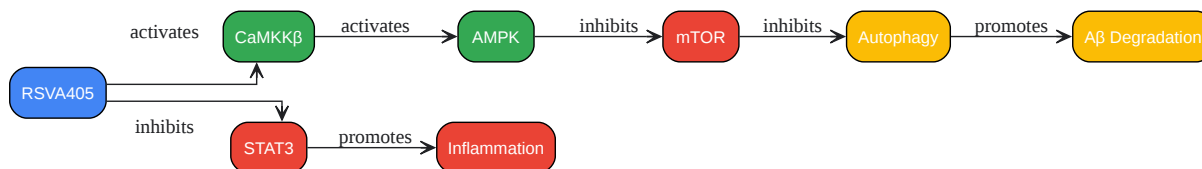
Mechanism of Action

RSVA405 functions as a potent activator of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis.[1][3][7] The activation of AMPK by **RSVA405** is indirect and occurs through a Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ)-dependent mechanism.[4][5] This activation triggers a cascade of downstream signaling events.

One of the primary consequences of AMPK activation by **RSVA405** is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1][3][5] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, **RSVA405** promotes autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins.[1][3][5] This induction of autophagy has been shown to enhance the degradation of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease.[1][5]

In addition to its effects on the AMPK/mTOR pathway, **RSVA405** also exhibits anti-inflammatory properties through the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) function.^{[1][4]}

The signaling pathway of **RSVA405** is visualized in the diagram below.



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Caption: Signaling pathway of **RSVA405**.

Quantitative Data

The following table summarizes the key quantitative data reported for **RSVA405** in various experimental settings.

| Parameter | Value | Cell Line/System | Reference |
|--|--------|-----------------------|-------------------|
| EC ₅₀ for AMPK activation | 1 μM | Cell-based assays | ^{[1][3]} |
| IC ₅₀ for inhibition of adipogenesis | 0.5 μM | 3T3-L1 preadipocytes | ^[7] |
| IC ₅₀ for inhibition of LPS-induced STAT3 phosphorylation | 0.5 μM | RAW 264.7 macrophages | ^[4] |

Experimental Protocols

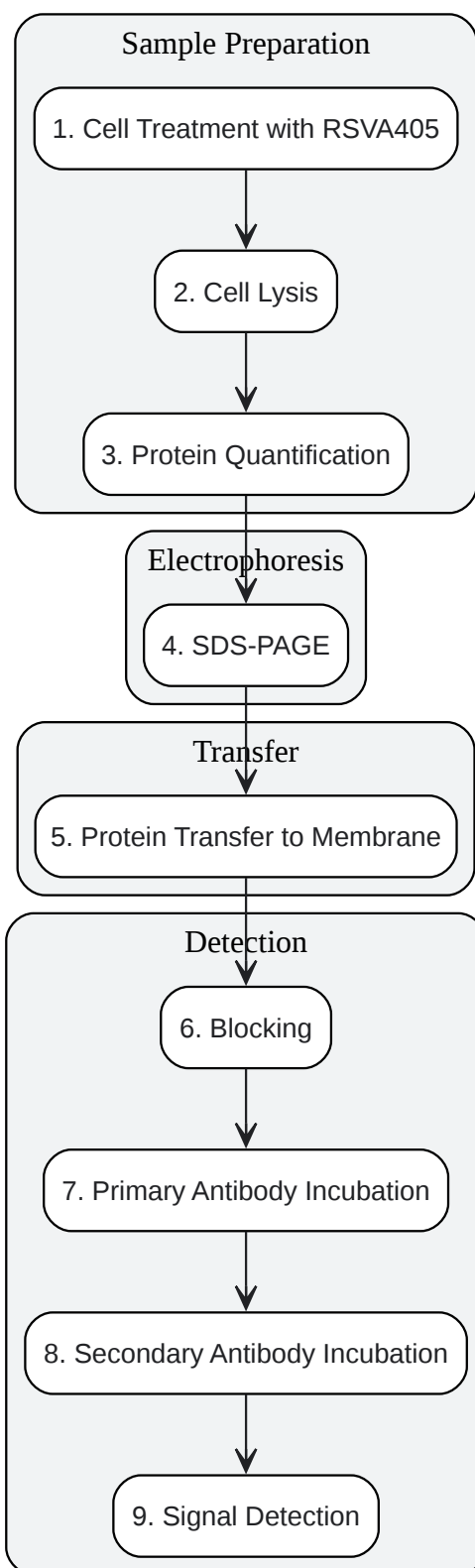
The following are detailed methodologies for key experiments cited in the literature for the characterization of **RSVA405**.

Cell Culture and Treatment

- Human Embryonic Kidney (HEK293) and APP-HEK293 Cells: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. For experiments, cells are treated with **RSVA405** dissolved in DMSO. The final concentration of DMSO in the culture medium is kept below 0.1%.
- 3T3-L1 Preadipocytes: Cells are maintained in DMEM with 10% calf serum. Adipocyte differentiation is induced by treating confluent cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine, 1 μ M dexamethasone, and 1.7 μ M insulin. **RSVA405** is added at the initiation of differentiation.
- RAW 264.7 Macrophages: Cells are cultured in DMEM supplemented with 10% FBS. For experiments, cells are pre-treated with **RSVA405** for a specified time before stimulation with lipopolysaccharide (LPS).

Western Blot Analysis

A general workflow for Western Blot analysis is depicted below.



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Caption: General workflow for Western Blot analysis.

- **Cell Lysis:** After treatment with **RSVA405**, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a BCA (bicinchoninic acid) protein assay kit.
- **SDS-PAGE and Western Blotting:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Antibody Incubation:** The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for A β Levels

- **Sample Collection:** Conditioned media from APP-HEK293 cells treated with **RSVA405** are collected.
- **ELISA Procedure:** The levels of secreted A β 40 and A β 42 are quantified using commercially available ELISA kits according to the manufacturer's instructions. Briefly, samples and standards are added to wells pre-coated with a capture antibody. After incubation and washing, a detection antibody is added, followed by a substrate solution. The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of A β in the samples is determined by comparison to a standard curve.

Adipogenesis Assay

- **Induction of Differentiation:** 3T3-L1 preadipocytes are grown to confluence and then treated with a differentiation-inducing cocktail in the presence or absence of **RSVA405**.

- Oil Red O Staining: After several days of differentiation, the cells are washed with PBS, fixed with 10% formalin, and stained with Oil Red O solution to visualize lipid droplets.
- Quantification: The stained lipid droplets can be quantified by extracting the dye with isopropanol and measuring the absorbance at a specific wavelength.

STAT3 Phosphorylation Assay

- Cell Stimulation: RAW 264.7 macrophages are pre-treated with various concentrations of **RSVA405** before being stimulated with LPS to induce STAT3 phosphorylation.
- Western Blot Analysis: Cell lysates are collected and subjected to Western blot analysis as described above, using a primary antibody specific for phosphorylated STAT3 (Tyr705). The total STAT3 levels are also measured as a loading control.

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